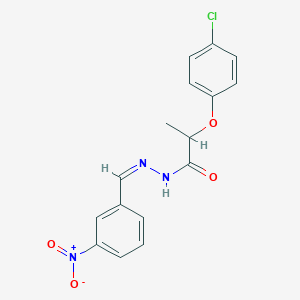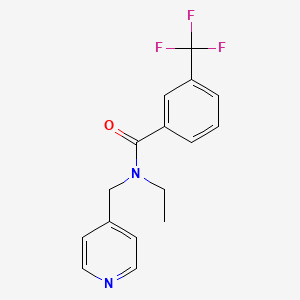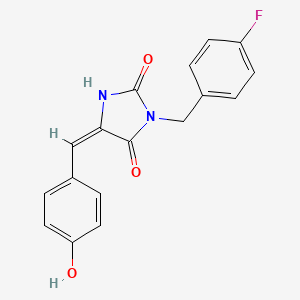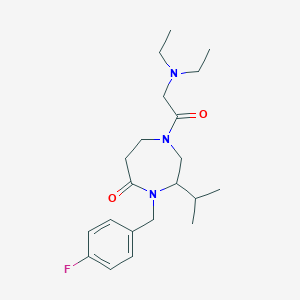
2-(4-chlorophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide, commonly known as CNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNP is a hydrazide derivative, which has shown promising results in the fields of medicine, agriculture, and material sciences.
作用機序
The mechanism of action of CNP involves the inhibition of various enzymes and proteins in the body. CNP has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. CNP also inhibits the production of reactive oxygen species, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
CNP has been shown to have various biochemical and physiological effects in the body. In cancer cells, CNP induces cell death by activating the apoptotic pathway. CNP also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body. In plants, CNP promotes plant growth and development by stimulating the production of plant hormones.
実験室実験の利点と制限
The advantages of using CNP in lab experiments include its low cost, high purity, and ease of synthesis. However, CNP has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the research of CNP. In the field of medicine, further research is needed to determine the efficacy of CNP as an anti-cancer agent and anti-inflammatory agent. In the field of agriculture, further research is needed to determine the optimal concentration of CNP for plant growth and development. In the material sciences, further research is needed to determine the effectiveness of CNP as a corrosion inhibitor. Overall, the potential applications of CNP in various fields make it an interesting area of research for future studies.
Conclusion:
In conclusion, CNP is a hydrazide derivative that has shown potential applications in various fields of science. The synthesis method of CNP is simple, cost-effective, and yields a high purity product. CNP has been extensively studied for its potential applications in medicine, agriculture, and material sciences. The mechanism of action of CNP involves the inhibition of various enzymes and proteins in the body. CNP has various biochemical and physiological effects in the body, and its advantages and limitations make it an interesting area of research for future studies.
合成法
The synthesis method of CNP involves the reaction of 2-(4-chlorophenoxy)propanoic acid with 3-nitrobenzaldehyde and hydrazine hydrate. The reaction takes place in the presence of a catalyst such as acetic acid, and the product obtained is CNP. The synthesis method is simple, cost-effective, and yields a high purity product.
科学的研究の応用
CNP has been extensively studied for its potential applications in various fields of science. In the field of medicine, CNP has shown potential as an anti-cancer agent, as it induces cell death in cancer cells. CNP has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory disorders. In the field of agriculture, CNP has been studied for its potential as a plant growth regulator, as it promotes plant growth and development. In the material sciences, CNP has been studied for its potential as a corrosion inhibitor, as it prevents the corrosion of metal surfaces.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-11(24-15-7-5-13(17)6-8-15)16(21)19-18-10-12-3-2-4-14(9-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZQYXRHIISGSK-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5397925.png)
![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)

![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)
![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)

![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)